molecular formula C14H13N3O2S B14176086 1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14176086
M. Wt: 287.34 g/mol
InChI Key: DLSYYLFLNBFWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a sulfonyl group attached to a 4-methylphenyl moiety. This unique structure contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core This can be achieved by cyclization reactions involving appropriate precursors such as substituted pyridines and pyrrolesThe reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced cancer cell proliferation or decreased inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the sulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYYLFLNBFWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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